4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline
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Overview
Description
4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline typically involves the reaction of 2-fluorophenylpiperazine with N,N-dimethylaniline under specific conditions. One common method includes the use of formaldehyde as a linking agent in a Mannich reaction, which results in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Mannich reactions using optimized conditions to ensure high yield and purity. Solvents such as ethanol or methanol are often used, and the reaction is typically carried out at room temperature to avoid decomposition of the product .
Chemical Reactions Analysis
Types of Reactions
4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it may act as an inhibitor of equilibrative nucleoside transporters (ENTs), which play a crucial role in nucleotide synthesis and regulation of adenosine function . The compound binds to these transporters, preventing the uptake of nucleosides and thereby modulating cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)
- 1-[bis(4-fluorophenyl)methyl]-4-cinnamylpiperazine dihydrochloride (LDK1203)
- 1-[bis(4-fluorophenyl)methyl]-4-tosylpiperazine hydrochloride (LDK1222)
Uniqueness
4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline is unique due to its specific substitution pattern and the presence of both fluorophenyl and dimethylaniline moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3/c1-21(2)17-9-7-16(8-10-17)15-22-11-13-23(14-12-22)19-6-4-3-5-18(19)20/h3-10H,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBYMTHMQBBDAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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